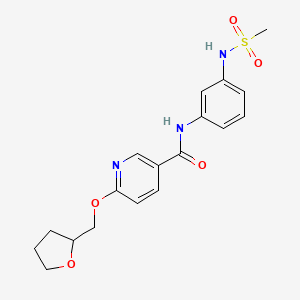![molecular formula C19H23ClN2OS B2378703 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 2034427-63-7](/img/structure/B2378703.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic molecule of significant interest in scientific research. Its unique structure, comprising a thienopyridine moiety linked to an azetidine ring and a tolyl group, gives it distinct properties that make it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride typically involves multiple steps:
Formation of Thienopyridine Core: : Starting with a base thienopyridine structure, functional groups are introduced via selective reactions.
Azetidine Ring Formation: : Cyclization reactions are used to form the azetidine ring.
Tolyl Group Attachment: : The final step involves coupling the tolyl group to the core structure, often via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Scaling up for industrial production requires optimization of the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Transforming functional groups into more oxidized forms.
Reduction: : Converting specific groups into their reduced states.
Substitution: : Replacing certain atoms or groups with others.
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employing hydride donors such as sodium borohydride or lithium aluminium hydride.
Substitution: : Conducted in the presence of nucleophiles or electrophiles, with catalysts like palladium on carbon.
Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or acids, while reduction might produce alcohols or amines.
Scientific Research Applications
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe in studying biological processes.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, involving:
Molecular Targets: : Interacts with specific proteins or enzymes, influencing their function.
Pathways Involved: : Modulates biochemical pathways, altering cellular responses.
These interactions are often studied using techniques like molecular docking and biochemical assays to unravel the precise mode of action.
Comparison with Similar Compounds
Compared to other similar compounds, such as those with slight structural variations:
Uniqueness: : 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride shows unique binding affinities and biological activities.
Similar Compounds: : Other thienopyridine-based molecules, azetidine derivatives, and compounds with m-tolyl groups.
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14-3-2-4-15(9-14)10-19(22)21-12-17(13-21)20-7-5-18-16(11-20)6-8-23-18;/h2-4,6,8-9,17H,5,7,10-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBTEVDGRAOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
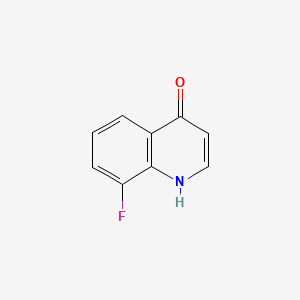
![6,14,14-trimethyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2378622.png)
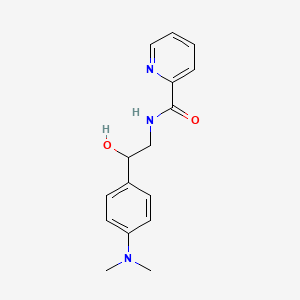

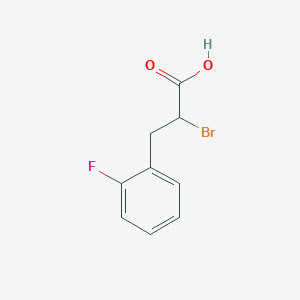
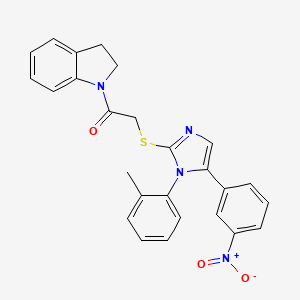
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2378628.png)
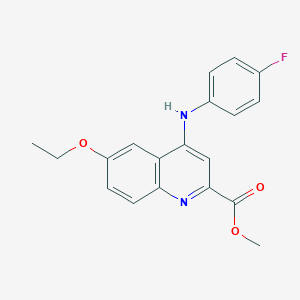
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
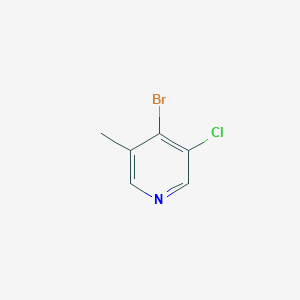
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
